2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide
Description
2-(1H-Benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via an acetamide bridge to an isochroman-3-ylmethyl group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
This compound’s structural complexity necessitates precise synthetic strategies, such as coupling reactions (e.g., carbodiimide-mediated amide bond formation) and purification via chromatography, as seen in analogous syntheses . Characterization typically involves NMR, MS, and elemental analysis to confirm purity (>95%) and structural integrity .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(11-22-13-21-17-7-3-4-8-18(17)22)20-10-16-9-14-5-1-2-6-15(14)12-24-16/h1-8,13,16H,9-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMOORUHOCXRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide typically involves the formation of the benzimidazole ring followed by the attachment of the isochroman moiety One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the benzimidazole ring or the isochroman moiety.
Substitution: Both the benzimidazole and isochroman groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while substitution reactions could introduce various functional groups onto the benzimidazole or isochroman moieties.
Scientific Research Applications
Pharmacological Applications
Benzimidazole derivatives, including the compound , have been extensively studied for their pharmacological properties. Some key findings include:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit substantial antimicrobial effects against various pathogens. For instance, certain synthesized benzimidazole compounds demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), as well as Candida albicans . The minimum inhibitory concentration (MIC) values for some derivatives were reported to be below 1 µg/mL, indicating potent antimicrobial potential.
- Antitumor Activity : Compounds containing the benzimidazole moiety have shown promising results as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. Studies have highlighted that specific derivatives can inhibit IDO1 at low nanomolar concentrations, enhancing the efficacy of immunotherapy approaches . The selective targeting of IDO1 may improve outcomes in various cancer treatments by stimulating the immune response against tumors.
Case Studies
Several studies illustrate the applications of 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide and its derivatives:
- Antimicrobial Efficacy :
-
Cancer Therapeutics :
- In a comparative analysis of benzimidazole analogs, one derivative was noted for its ability to inhibit IDO1 effectively across several cancer cell lines. This compound not only demonstrated low metabolic stability but also high cellular activity, suggesting its potential as a lead compound for further development in cancer immunotherapy .
-
Mechanistic Insights :
- Molecular docking studies have provided insights into how benzimidazole derivatives interact with biological targets. For example, docking simulations revealed binding affinities for key enzymes involved in bacterial metabolism and cancer progression . These studies are crucial for understanding the mechanism of action and guiding further modifications to enhance efficacy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key analogues, their substituents, and reported activities:
Key Observations
Benzimidazole vs. Benzotriazole/Benzothiazole Cores: The benzimidazole core (target compound, W1, ML309) is associated with broad bioactivity, including anticancer and antimicrobial effects . Benzothiazole derivatives (e.g., Patent Compound ) exhibit distinct target profiles, such as anti-tuberculosis activity.
Substituent Effects :
- Isochroman Group : The bicyclic ether in the target compound may improve aqueous solubility compared to adamantyl (Compound I ) or dinitrophenyl (W1 ) groups, which are highly lipophilic.
- Electron-Withdrawing Groups : The 3-fluorophenyl in ML309 enhances binding to IDH via halogen bonding , whereas the 2,4-dinitrophenyl in W1 likely increases cytotoxicity through redox cycling .
- Heterocyclic Appendages : Thiazole-triazole (9a–e ) and oxadiazole (Scheme 22b ) moieties introduce hydrogen-bonding and π-stacking capabilities, critical for antimicrobial and antioxidant activities.
Synthetic and Characterization Trends :
Biological Activity
2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Inhibition of Indoleamine 2,3-dioxygenase (IDO1)
Recent studies have highlighted the role of benzimidazole derivatives as inhibitors of IDO1, an enzyme involved in tryptophan metabolism that plays a significant role in tumor immune evasion. A study demonstrated that compounds similar to this compound exhibit potent inhibitory activity against IDO1, with IC50 values in the nanomolar range. For instance, one derivative showed an IC50 of 16 nM in A375 cell lines, indicating strong binding interactions with the enzyme .
Antitumor Activity
The compound has been evaluated for its antitumor properties across various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit proliferation in cancer cells. For example, derivatives with similar structures were screened against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI), revealing significant cytotoxic effects .
Study on Benzimidazole Analogues
A notable study focused on the antitumor activity of benzimidazole analogues, including those structurally related to our compound. These analogues were found to target human topoisomerase I, an enzyme critical for DNA replication and repair. The binding affinity was assessed using UV absorption and fluorescence spectroscopy, showing that several compounds stabilized DNA and exhibited significant anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications on the benzimidazole ring significantly influenced biological activity. For instance, the introduction of various substituents on the phenyl ring enhanced potency against specific cancer types. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
